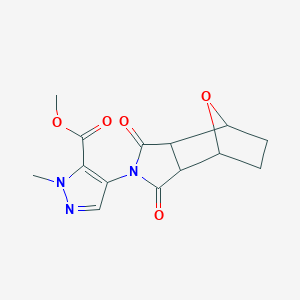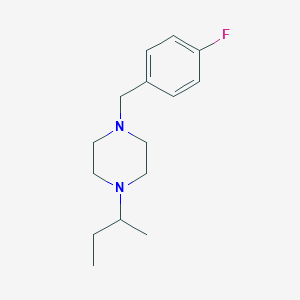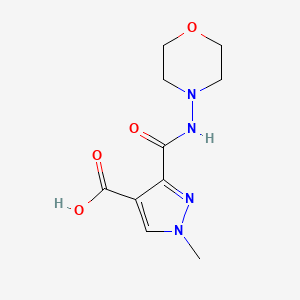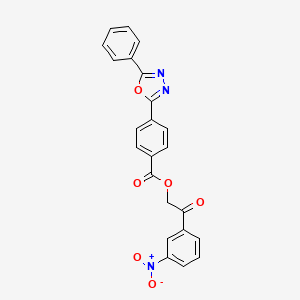![molecular formula C16H12Cl2F2N4O2S B10889150 N-[(E)-{5-[(3,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10889150.png)
N-[(E)-{5-[(3,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((E)-1-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE is a complex organic compound that features a combination of aromatic, heterocyclic, and halogenated functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((E)-1-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE typically involves multi-step organic reactions. The process begins with the preparation of the furan and triazole intermediates, followed by their coupling through a condensation reaction.
Preparation of Furan Intermediate: The furan ring is synthesized by reacting 3,4-dichlorophenol with a suitable furan precursor under basic conditions.
Preparation of Triazole Intermediate: The triazole ring is formed by reacting a difluoromethylated precursor with a thiol-containing compound under acidic conditions.
Coupling Reaction: The furan and triazole intermediates are then coupled using a condensation reaction, typically in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-((E)-1-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: Halogenated aromatic rings in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or thiol in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Applications De Recherche Scientifique
N-((E)-1-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Agrochemicals: The compound is studied for its herbicidal and fungicidal properties.
Materials Science: It is explored for use in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-((E)-1-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes such as DNA replication and protein synthesis.
Pathways Involved: It interferes with the signaling pathways that regulate cell growth and apoptosis, leading to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-((E)-1-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE shares similarities with other halogenated aromatic compounds and triazole derivatives such as:
- 3,4-Dichlorophenoxyacetic acid
- 1,2,4-Triazole-3-thiol
Uniqueness
Structural Uniqueness: The combination of furan, triazole, and halogenated aromatic rings in a single molecule makes it unique.
Functional Properties:
Propriétés
Formule moléculaire |
C16H12Cl2F2N4O2S |
|---|---|
Poids moléculaire |
433.3 g/mol |
Nom IUPAC |
(E)-1-[5-[(3,4-dichlorophenoxy)methyl]furan-2-yl]-N-[3-(difluoromethyl)-5-methylsulfanyl-1,2,4-triazol-4-yl]methanimine |
InChI |
InChI=1S/C16H12Cl2F2N4O2S/c1-27-16-23-22-15(14(19)20)24(16)21-7-10-2-3-11(26-10)8-25-9-4-5-12(17)13(18)6-9/h2-7,14H,8H2,1H3/b21-7+ |
Clé InChI |
GRPWGWOYMSKWNZ-QPSGOUHRSA-N |
SMILES isomérique |
CSC1=NN=C(N1/N=C/C2=CC=C(O2)COC3=CC(=C(C=C3)Cl)Cl)C(F)F |
SMILES canonique |
CSC1=NN=C(N1N=CC2=CC=C(O2)COC3=CC(=C(C=C3)Cl)Cl)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1,5-Dimethyl-1H-pyrazol-4-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-quinolinecarboxamide](/img/structure/B10889090.png)




![(2,3-Dimethoxyphenyl)[4-(4-methoxybenzyl)piperazin-1-yl]methanone](/img/structure/B10889112.png)
![N-(2,6-dimethylphenyl)-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10889120.png)
![4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(3-fluoro-4-methylphenyl)benzamide](/img/structure/B10889128.png)
![3-[(acetyloxy)methyl]-7-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10889136.png)

![5-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B10889144.png)
![2-Ethyl-5-phenyl-3-thioxo-2,3,5,6,11,11A-hexahydro-1H-imidazo[1,5-B]beta-carbolin-1-one](/img/structure/B10889154.png)
![(2Z)-2-(4-fluorophenyl)-3-[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]prop-2-enenitrile](/img/structure/B10889160.png)
![(6-Bromopyrazolo[1,5-a]pyrimidin-2-yl)[4-(2,3-difluorobenzyl)piperazin-1-yl]methanone](/img/structure/B10889167.png)
